(S)-N-(1-Hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)-4-(trifluoromethyl)benzamide
Overview
Description
(S)-N-(1-Hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C13H16F3N3O2S and its molecular weight is 335.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
- Bactericidal Activity Against MRSA : A series of substituted benzamides, including compounds structurally related to "(S)-N-(1-Hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)-4-(trifluoromethyl)benzamide," was evaluated for bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). The study found that some derivatives exhibited significant bactericidal effects, indicating the potential of these compounds in developing new antimicrobial agents (Zadrazilova et al., 2015).
Analytical Chemistry and Labeling Studies
- Synthesis and Characterization of Tritium Labeled Compounds : Tritium labeling of benzamide derivatives, including those with similar structural features to the query compound, has been reported for use in analytical studies. These labeled compounds serve as tools for investigating the pharmacokinetics and molecular interactions of new drug candidates (Hong et al., 2015).
Synthesis and Structural Studies
- Novel Schiff Base Synthesis : Research into the synthesis of Schiff base benzamides via the reaction of thioxothiourea has yielded novel compounds with potential antimicrobial activities. Such studies highlight the versatility of benzamide derivatives in synthesizing new molecules with potential biological applications (Karanth et al., 2018).
Anti-Inflammatory and Antiviral Activities
Anti-Inflammatory Activity : The synthesis of indolyl azetidinones, incorporating benzamide moieties, demonstrated anti-inflammatory properties. This suggests that modifications of the benzamide structure can lead to compounds with potential therapeutic applications in inflammation-related disorders (Kalsi et al., 1990).
Antiavian Influenza Virus Activity : A study on the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives showed significant activities against bird flu influenza (H5N1). This indicates the potential of benzamide derivatives in the development of antiviral agents (Hebishy et al., 2020).
Properties
IUPAC Name |
N-[(2S)-1-hydrazinyl-4-methylsulfanyl-1-oxobutan-2-yl]-4-(trifluoromethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O2S/c1-22-7-6-10(12(21)19-17)18-11(20)8-2-4-9(5-3-8)13(14,15)16/h2-5,10H,6-7,17H2,1H3,(H,18,20)(H,19,21)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDPUEBTKXFHNW-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NN)NC(=O)C1=CC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)NN)NC(=O)C1=CC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301212425 | |
Record name | N-[4-(Trifluoromethyl)benzoyl]-L-methionine hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301212425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209056-84-8 | |
Record name | N-[4-(Trifluoromethyl)benzoyl]-L-methionine hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=209056-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-(Trifluoromethyl)benzoyl]-L-methionine hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301212425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.